molecular formula C15H15N3O6S B2566094 1-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904073-05-7

1-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2566094
CAS RN: 1904073-05-7
M. Wt: 365.36
InChI Key: JFFPHJQHEWTNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C15H15N3O6S and its molecular weight is 365.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Drug Development

Compounds with similar structural components to 1-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione are frequently explored for their potential in drug development. For instance, the synthesis of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones and their evaluation for reversing electroconvulsive shock-induced amnesia in mice highlight the exploration of cyclic imides in medicinal chemistry (Butler et al., 1987). This research avenue underscores the interest in discovering new therapeutic agents based on structurally complex molecules.

Antimicrobial and Antibacterial Activities

Research on novel heterocyclic compounds containing a sulfonamido moiety illustrates the ongoing efforts to develop antibacterial agents (Azab et al., 2013). These studies often target specific bacterial strains or seek broad-spectrum antibacterial properties, showcasing the potential of such compounds in addressing resistance to antibiotics.

Molecular Docking and In Silico Studies

The synthesis of novel quinazolin-2,4-dione hybrid molecules and their evaluation as possible inhibitors against malaria through in silico molecular docking studies demonstrate the integration of computational methods in the drug discovery process (Abdelmonsef et al., 2020). This approach is crucial for understanding the interaction between potential drugs and their targets, facilitating the identification of compounds with promising antimalarial activity.

Antioxidant Properties

The design, synthesis, biological evaluation, and molecular docking studies of novel 1H-3-indolyl derivatives as significant antioxidants highlight the ongoing search for compounds that can mitigate oxidative stress, a factor in many chronic diseases (Aziz et al., 2021). These studies underscore the potential therapeutic benefits of compounds with antioxidant properties.

properties

IUPAC Name

1-[1-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)sulfonyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c1-16-11-6-10(2-3-12(11)24-15(16)21)25(22,23)17-7-9(8-17)18-13(19)4-5-14(18)20/h2-3,6,9H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFPHJQHEWTNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4C(=O)CCC4=O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.